molecular formula C11H13NO4 B3610986 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene

Cat. No.: B3610986
M. Wt: 223.22 g/mol
InChI Key: FXOMPVFKZJOZFE-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene (CAS RN: 76936-55-5) is a nitro-substituted aromatic compound of interest in organic synthesis and chemical research . It features a unique structure that combines electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring, alongside a reactive propenyl (allyl) side chain . This balance of electronic properties makes it a versatile building block or intermediate for the synthesis of fine chemicals and more complex molecular architectures . The propenyl group offers a site for further functionalization, such as through hydrogenation or other addition reactions, providing a handle for chemists to modify the molecule for specific applications . Researchers can utilize this compound in the development of novel compounds for various fields, including pharmaceuticals and agrochemicals. The product is offered with a minimum purity of 95% . This chemical is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1,2-dimethoxy-4-nitro-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-5-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOMPVFKZJOZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC=C)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene typically involves the nitration of 1,2-dimethoxy-5-(prop-2-en-1-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the reaction conditions.

    Reduction: The major product is 1,2-dimethoxy-4-amino-5-(prop-2-en-1-yl)benzene.

    Substitution: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2-dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene with structurally related analogs, focusing on substituent effects, physical properties, and reactivity.

Methyl Eugenol (1,2-Dimethoxy-4-(prop-2-en-1-yl)benzene)

  • Structure : Lacks the nitro group at position 4 but shares the 1,2-dimethoxy and allyl substituents.
  • Properties: The absence of the nitro group reduces molecular polarity, leading to lower density and boiling point compared to nitro-containing analogs. Methyl eugenol is known for its use in fragrances and as a flavoring agent .
  • Key Difference: The nitro group in the target compound enhances electrophilic substitution reactivity at meta positions, whereas methyl eugenol’s electron-rich ring favors ortho/para-directed reactions.

1,2-Dimethoxy-4-nitro-5-(2-nitroethenyl)benzene (CAS 16551-84-1)

  • Structure : Replaces the allyl group with a 2-nitroethenyl substituent at position 5.
  • Properties : The additional nitro group increases molecular weight (254.20 g/mol) and density (1.362 g/cm³) compared to the target compound. Its high boiling point (459.4°C) reflects strong intermolecular dipole-dipole interactions .

Beta-Asarone ((Z)-1,2,4-Trimethoxy-5-(prop-1-en-1-yl)benzene)

  • Structure : Features three methoxy groups (positions 1, 2, 4) and a Z-configured prop-1-en-1-yl group at position 5.
  • Properties : The additional methoxy group enhances electron-donating effects, increasing stability against electrophilic attack. Beta-asarone is studied for neuropharmacological activity .
  • Key Difference : The target compound’s nitro group introduces oxidative and reducible character absent in Beta-asarone. For example, the nitro group can be reduced to an amine using SnCl₂, as demonstrated in analogous nitroarene reductions .

Structural and Electronic Effects

Substituent Position and Reactivity

  • Nitro Group (Position 4) : Directs further electrophilic substitution to positions 3 and 5 (meta to nitro), but the allyl group at position 5 may sterically hinder reactivity.
  • Allyl vs. Nitroethenyl : The allyl group (prop-2-en-1-yl) offers conjugation with the aromatic ring, stabilizing resonance structures, whereas nitroethenyl introduces additional electron withdrawal.

Hypothetical Physical Properties

While direct data for the target compound is unavailable, extrapolation from analogs suggests:

  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : ~237.23 g/mol (lower than CAS 16551-84-1 due to fewer nitro groups).
  • Boiling Point : Estimated to be lower than 459.4°C (CAS 16551-84-1) due to reduced polarity.

Tabulated Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound C₁₁H₁₃NO₄ ~237.23 1,2-OMe; 4-NO₂; 5-allyl N/A N/A
Methyl Eugenol C₁₁H₁₄O₂ 178.23 1,2-OMe; 4-allyl ~245–250 ~1.04
1,2-Dimethoxy-4-nitro-5-(2-nitroethenyl)benzene C₁₀H₁₀N₂O₆ 254.20 1,2-OMe; 4-NO₂; 5-nitroethenyl 459.4 1.362
Beta-Asarone C₁₂H₁₆O₃ 208.25 1,2,4-OMe; 5-(Z)-prop-1-enyl ~300–310 ~1.10

Q & A

Basic: What are the optimized synthetic routes for 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis typically involves multi-step functionalization of a benzene ring. Key steps include nitration, methoxylation, and allylation. For example, nitration of a dimethoxybenzene precursor can be performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Allylation via Friedel-Crafts alkylation or palladium-catalyzed coupling (e.g., Heck reaction) may require inert atmospheres and anhydrous solvents (e.g., DMF or THF). To improve yield:

  • Monitor reaction progress with TLC (e.g., hexane:ethyl acetate 4:1) .
  • Optimize stoichiometry of allylating agents (e.g., allyl bromide) and catalysts (e.g., Pd(OAc)₂).
  • Purify via column chromatography (silica gel, gradient elution) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm, singlet), allyl protons (δ 5.1–5.3 ppm, multiplet), and aromatic protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Nitro group (δ 140–150 ppm, quaternary carbon), allyl carbons (δ 115–125 ppm) .
  • IR Spectroscopy : Nitro group (1520–1350 cm⁻¹, asymmetric/symmetric stretching), C-O (1250 cm⁻¹, methoxy) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 251 (calculated for C₁₁H₁₁NO₄⁺) .

Advanced: How can computational methods predict the reactivity of the nitro and allyl groups in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

  • Nitro Group : Electron-withdrawing nature reduces electron density on the aromatic ring, directing electrophilic attacks to specific positions .
  • Allyl Group : Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in cycloaddition or oxidation reactions. Solvent effects (PCM model) refine reaction pathways .
  • Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of nitro reduction ).

Advanced: How to resolve contradictions in spectroscopic data, such as unexpected coupling patterns in NMR?

Methodological Answer:

  • Case Example : Unexpected splitting in allyl protons may arise from restricted rotation or diastereotopicity. Use variable-temperature NMR to confirm dynamic effects .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings between allyl and aromatic protons .
  • Computational NMR : Compare experimental shifts with DFT-calculated values (e.g., GIAO method) to assign ambiguous signals .

Basic: What are the critical safety considerations when designing experiments involving this compound?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and fume hoods due to limited toxicological data .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass vials under nitrogen at –20°C to prevent allyl group polymerization .

Advanced: What strategies are employed to study the compound's potential as a precursor in heterocyclic synthesis?

Methodological Answer:

  • Cyclization Reactions : React with thiourea or hydrazines under reflux (EtOH, 80°C) to form benzoxazoles or triazoles. Monitor by LC-MS .
  • Nitro Reduction : Use SnCl₂·2H₂O in ethanol to reduce nitro to amine, enabling diazotization and cross-coupling .
  • Allyl Functionalization : Employ ozonolysis or epoxidation to modify the allyl group for ring-forming reactions .

Advanced: How to address discrepancies in experimental vs. theoretical vibrational spectra (IR)?

Methodological Answer:

  • Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-calculated spectra for better agreement with experimental peaks .
  • Isotopic Labeling : Replace methoxy groups with deuterated analogs to isolate vibrational modes .
  • Solid-State Effects : Compare solution-phase IR with ATR-FTIR (solid) to assess crystallinity impacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene

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